

**Application Notes and Protocols for In Vivo** 

Studies with OX04528

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Compound of Interest		
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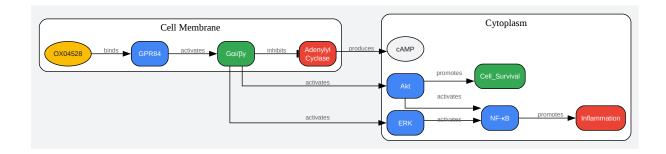
## Introduction

**OX04528** is a highly potent, selective, and orally bioavailable G-protein biased agonist for the G-protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is an emerging therapeutic target implicated in inflammatory and fibrotic diseases.[1][3] These application notes provide a comprehensive overview of the proposed in vivo experimental setups for evaluating the therapeutic potential of **OX04528** in relevant disease models. The protocols are based on established methodologies and the known pharmacokinetic profile of **OX04528**.

# **Mechanism of Action and Signaling Pathway**

**OX04528** selectively activates GPR84, which is primarily coupled to the Gαi subunit of the heterotrimeric G-protein complex. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Downstream of Gαi activation, GPR84 signaling has been shown to involve the activation of the Akt, ERK, and NF- $\kappa$ B pathways, which are critical regulators of inflammation and cell survival. **OX04528** is a G-protein biased agonist, meaning it preferentially activates the G-protein signaling cascade without significantly engaging the β-arrestin pathway.[1][3]





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Caption: GPR84 Signaling Pathway Activated by OX04528.

## **Pharmacokinetic Profile**

Pharmacokinetic studies in mice have demonstrated that OX04528 is orally bioavailable.[1][3]

Parameter	Value	Species	Dosing	Reference
Half-life (t½)	58 minutes	Mouse	10 mg/kg, oral	Wang P, et al. (2024)
Bioavailability	Orally bioavailable	Mouse	Not specified	[1][2][3]

## **Proposed In Vivo Experimental Protocols**

Given that GPR84 is implicated in inflammatory and fibrotic diseases, the following are detailed protocols for evaluating the efficacy of **OX04528** in established mouse models of acute inflammation and pulmonary fibrosis.

# Lipopolysaccharide (LPS)-Induced Acute Inflammation Model



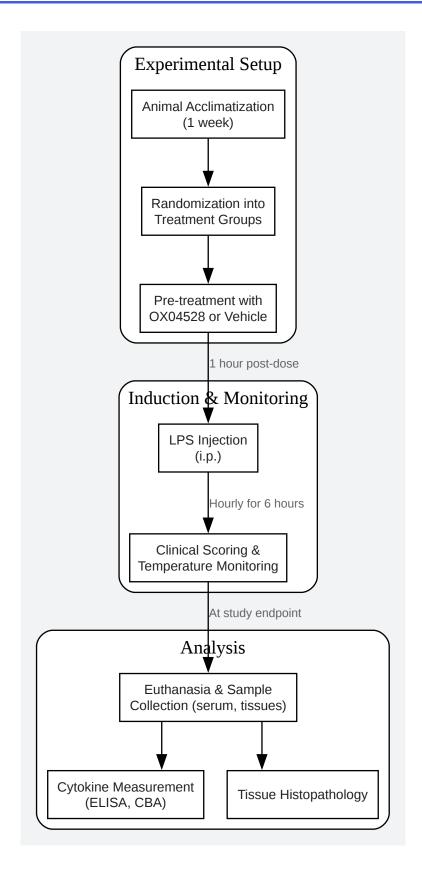
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This model is used to assess the anti-inflammatory effects of OX04528 in response to a systemic bacterial endotoxin challenge.

Experimental Workflow:





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**Caption:** Workflow for LPS-Induced Acute Inflammation Study.



#### Methodology:

- Animals: Male C57BL/6 mice, 8-10 weeks old.
- Housing: Standard specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.
- Groups:
  - Vehicle control + Saline
  - Vehicle control + LPS
  - OX04528 (low dose) + LPS
  - OX04528 (high dose) + LPS
  - Positive control (e.g., Dexamethasone) + LPS
- Drug Formulation and Administration:
  - **OX04528** is formulated in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.1% Tween 80).
  - A suggested starting dose, based on pharmacokinetic data, could be 10 mg/kg, with a higher dose of 30-50 mg/kg also evaluated.
  - Administer OX04528 or vehicle orally one hour prior to LPS challenge.
- Induction of Inflammation:
  - Administer Lipopolysaccharide (LPS) from E. coli O111:B4 intraperitoneally (i.p.) at a dose of 1-5 mg/kg.[4]
- Monitoring and Outcome Measures:



- Monitor rectal temperature and clinical signs of endotoxemia (piloerection, lethargy, huddling) hourly for the first 6 hours post-LPS injection.
- At a predetermined endpoint (e.g., 2, 6, or 24 hours post-LPS), collect blood via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead array.
- Harvest tissues (e.g., lung, liver, spleen) for histopathological analysis and measurement of inflammatory cell infiltration.

Quantitative Data Summary (Hypothetical):

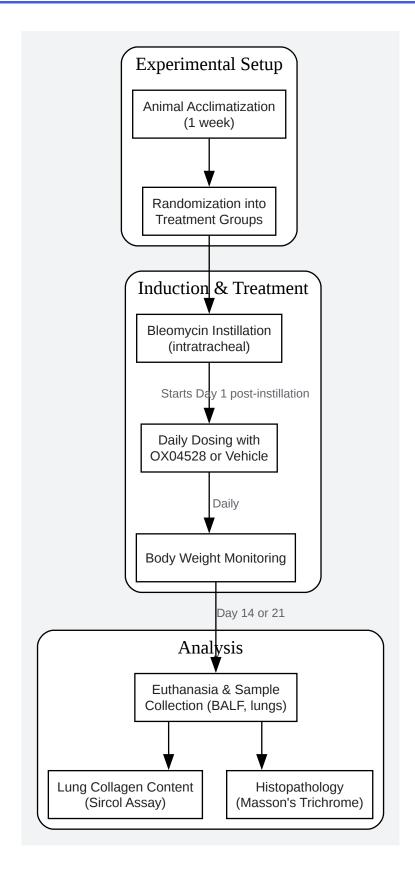
Treatment Group	Dose (mg/kg)	Serum TNF-α (pg/mL) at 2h	Serum IL-6 (pg/mL) at 6h	Lung MPO Activity (U/g tissue)
Vehicle + Saline	-	< 50	< 100	0.5 ± 0.1
Vehicle + LPS	-	2500 ± 400	5000 ± 800	5.2 ± 0.8
OX04528 + LPS	10	1800 ± 350	3500 ± 600	3.8 ± 0.6
OX04528 + LPS	30	1200 ± 250	2000 ± 450	2.5 ± 0.4
Dexamethasone + LPS	5	800 ± 150	1500 ± 300	1.8 ± 0.3

# **Bleomycin-Induced Pulmonary Fibrosis Model**

This model is used to evaluate the potential of **OX04528** to mitigate the development of fibrosis in the lungs.

**Experimental Workflow:** 





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**Caption:** Workflow for Bleomycin-Induced Pulmonary Fibrosis Study.



#### Methodology:

- Animals: Male C57BL/6 mice, 8-10 weeks old.
- Housing and Acclimatization: As described for the LPS model.
- Groups:
  - Saline + Vehicle
  - Bleomycin + Vehicle
  - Bleomycin + OX04528 (low dose)
  - Bleomycin + OX04528 (high dose)
  - Bleomycin + Positive control (e.g., Nintedanib)
- Induction of Fibrosis:
  - Anesthetize mice and intratracheally instill a single dose of bleomycin sulfate (1.5 3.0 U/kg) in sterile saline.[5][6]
- · Drug Formulation and Administration:
  - Formulate and administer OX04528 orally as described above.
  - Begin daily dosing on day 1 post-bleomycin instillation and continue until the end of the study (prophylactic regimen). A therapeutic regimen could also be tested by starting treatment at a later time point (e.g., day 7 or 10).
- Monitoring and Outcome Measures:
  - Monitor body weight daily.
  - Euthanize animals on day 14 or 21 post-bleomycin administration.
  - Collect bronchoalveolar lavage fluid (BALF) to assess inflammatory cell influx.



 Harvest the lungs. The left lung can be used for determining collagen content (e.g., Sircol assay), and the right lung can be fixed for histopathological analysis (e.g., Masson's trichrome staining for collagen deposition and Ashcroft scoring for fibrosis severity).

Quantitative Data Summary (Hypothetical):

Treatment Group	Dose (mg/kg/day)	Lung Collagen (μ g/lung )	Ashcroft Score	BALF Total Cells (x10^5)
Saline + Vehicle	-	150 ± 20	0.5 ± 0.2	1.2 ± 0.3
Bleomycin + Vehicle	-	450 ± 60	5.5 ± 0.8	8.5 ± 1.5
Bleomycin + OX04528	10	350 ± 50	4.2 ± 0.6	6.2 ± 1.1
Bleomycin + OX04528	30	250 ± 40	3.0 ± 0.5	4.5 ± 0.8
Bleomycin + Nintedanib	60	220 ± 35	2.5 ± 0.4	3.8 ± 0.7

## Conclusion

These proposed in vivo experimental setups provide a robust framework for evaluating the therapeutic potential of **OX04528** in models of inflammation and fibrosis. The provided protocols and hypothetical data tables serve as a guide for researchers to design and execute studies to further elucidate the role of GPR84 agonism in these disease areas. Optimization of dosing regimens and selection of specific outcome measures should be tailored to the specific research questions being addressed.

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